REACTION_CXSMILES
|
[NH2:1][C:2]1[CH:7]=[CH:6][CH:5]=[CH:4][C:3]=1[SH:8].[C:9](OCC)(=O)[C:10]([O:12][CH2:13][CH3:14])=[O:11].O.Cl>CCO>[S:8]1[C:3]2[CH:4]=[CH:5][CH:6]=[CH:7][C:2]=2[N:1]=[C:9]1[C:10]([O:12][CH2:13][CH3:14])=[O:11]
|
Name
|
|
Quantity
|
10.7 mL
|
Type
|
reactant
|
Smiles
|
NC1=C(C=CC=C1)S
|
Name
|
|
Quantity
|
27.3 mL
|
Type
|
reactant
|
Smiles
|
C(C(=O)OCC)(=O)OCC
|
Name
|
|
Quantity
|
150 mL
|
Type
|
reactant
|
Smiles
|
O
|
Name
|
|
Quantity
|
50 mL
|
Type
|
reactant
|
Smiles
|
Cl
|
Name
|
|
Quantity
|
70 mL
|
Type
|
solvent
|
Smiles
|
CCO
|
Control Type
|
AMBIENT
|
Type
|
CUSTOM
|
Details
|
With stirring
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
at reflux for 4 hr
|
Duration
|
4 h
|
Type
|
ADDITION
|
Details
|
poured into a solution
|
Type
|
DISSOLUTION
|
Details
|
the oil dissolved
|
Type
|
CUSTOM
|
Details
|
a solid formed
|
Type
|
TEMPERATURE
|
Details
|
The solution is cooled in an ice bath
|
Type
|
FILTRATION
|
Details
|
the solid is collected by vacuum filtration
|
Type
|
WASH
|
Details
|
the solids are washed with a solution
|
Type
|
CUSTOM
|
Details
|
to afford a dark solid
|
Type
|
CUSTOM
|
Details
|
This material is purified by crystallization from hot (68° C.) ligroin
|
Name
|
|
Type
|
product
|
Smiles
|
S1C(=NC2=C1C=CC=C2)C(=O)OCC
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 7.5 g | |
YIELD: PERCENTYIELD | 36% | |
YIELD: CALCULATEDPERCENTYIELD | 36.2% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |